molecular formula C20H27N3O3 B6756794 N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide

N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide

Cat. No.: B6756794
M. Wt: 357.4 g/mol
InChI Key: POISRSQWLXTMSF-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline ring system

Properties

IUPAC Name

N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-13-7-9-15(10-8-13)17(21-14(2)24)11-20(26)23-12-19(25)22-16-5-3-4-6-18(16)23/h7-10,16-18H,3-6,11-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POISRSQWLXTMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)N2CC(=O)NC3C2CCCC3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a 4-methylphenyl ketone with a quinoxaline derivative under controlled conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide involves its interaction with molecular targets within cells. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and 4-methylphenyl ketones. These compounds share structural features and may exhibit similar chemical behaviors.

Uniqueness

What sets N-[1-(4-methylphenyl)-3-oxo-3-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)propyl]acetamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

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